molecular formula C11H14N2O2 B1322310 4-(Morpholin-4-yl)benzamide

4-(Morpholin-4-yl)benzamide

Cat. No. B1322310
M. Wt: 206.24 g/mol
InChI Key: SZGNKGORTYXIHR-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)benzamide is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Morpholin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Morpholin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Morpholin-4-yl)benzamide

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-morpholin-4-ylbenzamide

InChI

InChI=1S/C11H14N2O2/c12-11(14)9-1-3-10(4-2-9)13-5-7-15-8-6-13/h1-4H,5-8H2,(H2,12,14)

InChI Key

SZGNKGORTYXIHR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-aminobenzamide (6.81 g, 50 mmol) in DMF (70 mL) were added NaI (22.48 g, 150 mmol) and K2CO3 (13.82 g, 100 mmol). The mixture was heated to 140° C. and 2,2′-dichlorodiethyl ether (14.30 g, 100 mmol) was added. The reaction mixture was heated at 150° C. for 5 h, and cooled to rt. The mixture was diluted with water (100 mL), stirred for 10 min, and filtered. The filter cake was washed with water and dried to give the title compound as a yellow solid (6.60 g, 64%).
Quantity
6.81 g
Type
reactant
Reaction Step One
Name
Quantity
22.48 g
Type
reactant
Reaction Step One
Name
Quantity
13.82 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
64%

Synthesis routes and methods II

Procedure details

A mixture of morpholine (2.0 g, 0.23 mmol) and 4-fluorobenzamide (1.2 g, 8.6 mmol) is heated at 120° C. The conversion of the 4-fluorobenzoamide is complete after 10 hours. Water (10 ml) is than added into the reaction mixture. The precipitate is filtered off, washed with water and dried under vacuum (30° C.) to give 1.6 g of the title-compound. Yield: 94%; m.p. 220-221° C.; MS 206 (100, M+); H1 NMR (DMSO): δ 7.76 (d, 2H), 7.75 (b, 1H), 7.05 (b, 1H), 6.94 (d, 21H), 3.73 (t, 4H), 3.20 (t, 4H); C13 NMR (CDCl3): δ 167.61, 152.90, 128.79, 123.93, 113.31, 65.92, 47.36.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
94%

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